molecular formula C12H11FO3 B2606951 (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid CAS No. 104201-85-6

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid

Cat. No.: B2606951
CAS No.: 104201-85-6
M. Wt: 222.215
InChI Key: GBHRFYWHAGRHBU-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS: 104201-85-6) is a cyclopentane-derived carboxylic acid featuring a 4-fluorophenyl substituent at the C2 position and a ketone group at C3. Its molecular formula is C₁₂H₁₁FO₃, with a molecular weight of 222.22 g/mol . The compound is classified under organooxygen compounds and exhibits moderate hazards, including warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(10)12(15)16/h1-4,10-11H,5-6H2,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRFYWHAGRHBU-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and cyclopentanone under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring.

    Oxidation: The cyclopentane ring is then oxidized to introduce the carboxylic acid group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of catalysts to improve yield and efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further research in drug design.

Case Study: Anticancer Activity

Several studies have reported the synthesis of derivatives of (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid aimed at enhancing anticancer activity. For instance, modifications to the fluorophenyl group have been shown to improve selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules.

Synthetic Pathways:

  • Cyclization Reactions : The compound can undergo cyclization reactions to form new bicyclic structures that are valuable in medicinal chemistry.
  • Functional Group Modifications : The carboxylic acid group can be converted into esters or amides, expanding its utility in synthesizing biologically active compounds.

Biological Studies

Research has highlighted the importance of this compound in studying biological mechanisms.

Example: Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its mechanism of action could lead to the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Substitution Patterns and Ring Modifications

The following table compares key structural features of the target compound with its analogs:

Compound Name CAS Number Substituents Ring Type Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid 104201-85-6 4-Fluorophenyl (C2), ketone (C4) Cyclopentane Carboxylic acid, ketone C₁₂H₁₁FO₃ 222.22 Reference compound
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid 80789-69-1 4-Chlorophenyl (C1) Cyclopentane Carboxylic acid C₁₂H₁₃ClO₂ 224.68 Chlorine substituent; no ketone
(1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 733740-16-4 4-Fluorobenzoyl (C2) Cyclopentane Carboxylic acid, benzoyl C₁₃H₁₁FO₃ 250.23 Benzoyl instead of ketone; stereochemistry (1R,2S)
trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid 791594-13-3 4-Bromobenzoyl (C2) Cyclopentane Carboxylic acid, benzoyl C₁₃H₁₁BrO₃ 295.13 Bromine substituent; trans configuration
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 1511861-89-4 4-Chloro-2-fluorophenyl (C2) Cyclobutane Carboxylic acid C₁₁H₁₀ClFO₂ 228.65 Smaller ring (cyclobutane); dual halogen substitution
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid - 4-Fluorophenyl (C2) Cyclopropane Carboxylic acid C₁₀H₉FO₂ 180.18 Smaller ring (cyclopropane); no ketone

Key Observations :

  • Halogen Substitution : Fluorine and chlorine substituents are common, but bromine analogs (e.g., CAS 791594-13-3) exhibit higher molecular weights and distinct electronic properties .
  • Ring Size : Cyclopropane and cyclobutane analogs (e.g., ) reduce steric bulk but increase ring strain compared to cyclopentane derivatives.

Stereochemical Variations

  • The target compound’s (1R,2R) configuration contrasts with (1R,2S)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-16-4), where stereochemistry impacts molecular interactions and biological activity .
  • Methyl esters (e.g., methyl 2-(4-fluorophenyl)-3-oxo-cyclopentanecarboxylate, CAS 190269-69-3) demonstrate how esterification modifies polarity and bioavailability .

Biological Activity

The compound (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid , with CAS number 104201-85-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}F O3_3
  • Molecular Weight : 222.22 g/mol
  • Structure : The compound features a cyclopentane ring with a carboxylic acid group and a fluorophenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may possess antimicrobial properties.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in a rodent model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Properties

In vitro tests assessed the antimicrobial efficacy of the compound against several bacterial strains. Results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Case Study 3: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in tumor cells while sparing normal cells, indicating a selective cytotoxic profile that could be exploited for therapeutic purposes.

Research Findings Summary

Study TypeFindingsReference
Anti-inflammatoryReduced edema and inflammatory markers in rodent models
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines while sparing normal cells

Q & A

Basic: What are the key synthetic routes for (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves cyclopropanation and fluorophenyl group introduction. For example, cyclopropane ring formation may use transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo precursors, followed by stereoselective functionalization of the 4-fluorophenyl group . To ensure stereochemical purity:

  • Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation).
  • Validate enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents.
  • Monitor reaction conditions (temperature, solvent polarity) to minimize epimerization .

Basic: How can the compound’s structure be confirmed, and what analytical techniques are critical for characterization?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy : Assign stereochemistry using 1^1H-1^1H COSY and NOESY to confirm cyclopentane ring conformation and fluorophenyl substitution .
  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers at C1 and C2 .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H11_{11}FO3_3) and detect impurities .
  • IR Spectroscopy : Identify carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Advanced: How do stereochemical variations (e.g., cis vs. trans isomers) impact the compound’s biological activity, and how can conflicting data in enzyme inhibition studies be resolved?

Methodological Answer:

  • Comparative Assays : Test enantiomers against target enzymes (e.g., DGAT-1 or KYN-3-OHase) to correlate stereochemistry with IC50_{50} values. For example, shows fluorinated analogs exhibit neuroprotective activity at IC50_{50} = 12.5 µM, but stereoisomers may vary by >50% .
  • Data Contradiction Resolution :
    • Validate assay conditions (pH, cofactors) to ensure consistency.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true inhibition from artifactual effects .
    • Cross-reference with molecular docking simulations to predict binding poses of stereoisomers .

Advanced: What strategies optimize the compound’s solubility and stability in physiological buffers for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Use prodrug approaches (e.g., esterification of the carboxylic acid group).
    • Employ co-solvents like PEG-400 or cyclodextrins for aqueous formulations .
  • Stability Optimization :
    • Conduct pH-rate profiling to identify degradation hotspots (e.g., lactone formation at acidic pH).
    • Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the 4-fluorophenyl group .

Advanced: How can researchers address discrepancies in reported enzyme inhibition data between this compound and structurally similar fluorinated analogs?

Methodological Answer:

  • Meta-Analysis Framework :
    • Compile IC50_{50} values from multiple studies (e.g., ’s table comparing fluorophenyl derivatives).
    • Normalize data by assay type (e.g., fluorometric vs. radiometric) and enzyme source (recombinant vs. tissue extract).
  • Mechanistic Studies :
    • Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
    • Use site-directed mutagenesis to identify residues critical for binding differences .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residue in chemical waste containers.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: What computational methods are effective in predicting the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Tools :
    • Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism and hepatic clearance.
    • Simulate Phase I/II metabolism (e.g., glucuronidation of the carboxylic acid group) .
  • Toxicity Prediction :
    • Apply Derek Nexus for structural alerts (e.g., fluorophenyl groups linked to hepatotoxicity).
    • Validate with zebrafish embryo assays to assess acute toxicity in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.